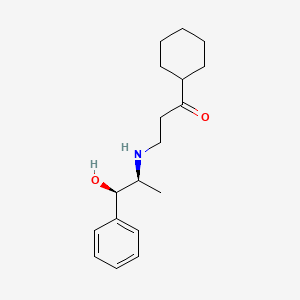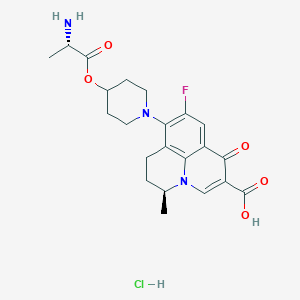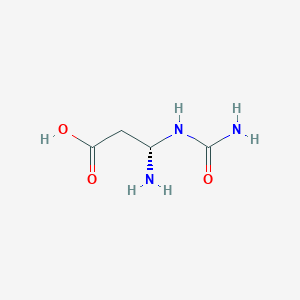
Alifedrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Alifedrine can be synthesized through several methods:
Mannich Reaction: This involves the reaction of acetylcyclohexane, paraformaldehyde, and 1-norephedrine in the presence of hydrochloric acid.
Catalytic Hydrogenation: The Mannich reaction product, a beta-aminoketone, undergoes catalytic hydrogenation to yield this compound.
Friedel-Crafts Acylation: This method involves the acylation of ethylene with cyclohexanoyl chloride in the presence of aluminum chloride, followed by reaction with 1-norephedrine.
Industrial Production Methods: Industrial production of this compound typically follows the Mannich reaction route due to its efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although specific conditions and products are not extensively documented.
Reduction: The compound can be reduced under catalytic hydrogenation conditions to form various derivatives.
Substitution: this compound can participate in substitution reactions, particularly involving its amino and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation typically uses palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, catalytic hydrogenation of this compound yields reduced derivatives with modified beta-adrenergic activity .
Scientific Research Applications
Alifedrine has several scientific research applications:
Cardiovascular Research: It is used to study the effects of beta-adrenergic agonists on cardiac performance, particularly in heart failure models.
Pharmacological Studies: this compound serves as a model compound for investigating the pharmacodynamics and pharmacokinetics of beta-adrenergic agonists.
Drug Development: The compound is used in the development of new cardiovascular drugs with improved efficacy and safety profiles.
Mechanism of Action
Alifedrine exerts its effects by partially activating beta-adrenergic receptors. This activation leads to increased heart rate and myocardial contractility, which improves cardiac output and reduces systemic vascular resistance . The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .
Comparison with Similar Compounds
Epinephrine: A full beta-adrenergic agonist with broader effects on the cardiovascular system.
Midodrine: An alpha-adrenergic agonist used to treat orthostatic hypotension.
Uniqueness of Alifedrine: this compound’s partial agonist activity makes it unique compared to full agonists like epinephrine. This partial activity allows for a more controlled and potentially safer modulation of cardiac function, making it particularly useful in specific clinical scenarios .
Properties
CAS No. |
78756-61-3 |
|---|---|
Molecular Formula |
C18H27NO2 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
1-cyclohexyl-3-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]propan-1-one |
InChI |
InChI=1S/C18H27NO2/c1-14(18(21)16-10-6-3-7-11-16)19-13-12-17(20)15-8-4-2-5-9-15/h3,6-7,10-11,14-15,18-19,21H,2,4-5,8-9,12-13H2,1H3/t14-,18-/m0/s1 |
InChI Key |
UEELVIXXTBPOCF-KSSFIOAISA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)NCCC(=O)C2CCCCC2 |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NCCC(=O)C2CCCCC2 |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NCCC(=O)C2CCCCC2 |
Appearance |
Solid powder |
Key on ui other cas no. |
78756-61-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
alifedrine D 13625 D-13625 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















